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molecular formula C24H26BrFN4O4 B1512763 N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine

N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine

Cat. No. B1512763
M. Wt: 533.4 g/mol
InChI Key: IFLSSVHOXNQAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181277B2

Procedure details

A mixture of 6-(3-chloropropyl)hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole (0.58 g, 2.82 mmol, 1.2 eq), 4-((2-fluoro-4-bromophenyl)amino)-7-methoxyquinazolin-6-ol (0.49 g, 1.35 mmol, 1.0 eq), anhydrous K2CO3 (0.56 g, 4.05 mmol, 3.0 eq) and tetrabutylammonium iodide (25 mg, 0.06 mmol, 0.05 eq) in DMF (8 mL) was heated at 80° C. for 11 h. The reaction mixture was cooled to room temperature and quenched with water (10 mL). The resulted mixture was diluted with EtOAc (20 mL) and the organic phase was separated from the mixture. The water phase was extracted with EtOAc (20 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was purified by a silica gel column chromatography (20:1 (v/v) CH2Cl2/CH3OH) to give the crude product, which was recrystallized from CH2Cl2/PE to afford the title compound as a pale yellow solid (0.39 g, 54.00%), HPLC: 96.20%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 535.1 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.13 (2H, m), 2.77 (2H, t, J=7.2 Hz), 2.84 (2H, dd, J=6.4, 10.4 Hz), 2.95 (2H, dd, J=4.0, 10.4 Hz), 3.56 (2H, m), 3.80 (2H, m), 4.02 (3H, s), 4.10 (2H, m), 4.25 (2H, t, J=6.4 Hz), 7.13 (1H, s), 7.26-7.37 (3H, m), 8.38 (1H, t, J=8.4 Hz), 8.67 (1H, s) ppm.
Name
6-(3-chloropropyl)hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]1[CH2:9][CH:8]2[O:10][CH2:11][CH2:12][O:13][CH:7]2[CH2:6]1.[F:14][C:15]1[CH:20]=[C:19]([Br:21])[CH:18]=[CH:17][C:16]=1[NH:22][C:23]1[C:32]2[C:27](=[CH:28][C:29]([O:34][CH3:35])=[C:30]([OH:33])[CH:31]=2)[N:26]=[CH:25][N:24]=1.C([O-])([O-])=O.[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C>[Br:21][C:19]1[CH:18]=[CH:17][C:16]([NH:22][C:23]2[C:32]3[C:27](=[CH:28][C:29]([O:34][CH3:35])=[C:30]([O:33][CH2:2][CH2:3][CH2:4][N:5]4[CH2:9][CH:8]5[O:10][CH2:11][CH2:12][O:13][CH:7]5[CH2:6]4)[CH:31]=3)[N:26]=[CH:25][N:24]=2)=[C:15]([F:14])[CH:20]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
6-(3-chloropropyl)hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Quantity
0.58 g
Type
reactant
Smiles
ClCCCN1CC2C(C1)OCCO2
Name
Quantity
0.49 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)Br)NC1=NC=NC2=CC(=C(C=C12)O)OC
Name
Quantity
0.56 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
ADDITION
Type
ADDITION
Details
The resulted mixture was diluted with EtOAc (20 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated from the mixture
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with EtOAc (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography (20:1 (v/v) CH2Cl2/CH3OH)
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from CH2Cl2/PE

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC1=NC=NC2=CC(=C(C=C12)OCCCN1CC2C(C1)OCCO2)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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